- Photokinetics of two novel photochromic diarylethenes derived from benzothiophene, International Journal of Chemical Kinetics, 2012, 44(11), 736-744
Cas no 90560-10-4 (6-methoxy-1-benzothiophene)
6-methoxy-1-benzothiophene structure
Product Name:6-methoxy-1-benzothiophene
CAS-Nr.:90560-10-4
MF:C9H8OS
MW:164.224221229553
MDL:MFCD13181215
CID:788609
PubChem ID:13634237
Update Time:2024-10-26
6-methoxy-1-benzothiophene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Methoxybenzo[b]thiophene
- 6-Methoxy-1-benzothiophene
- 6-Methoxybenzo(b)thiophene
- BENZO[B]THIOPHENE, 6-METHOXY-
- 6-methoxy-benzo[b]thiophene
- Benzo[b]thiophene,6-methoxy-
- AK109893
- zlchem 184
- 6-Methoxybenzothiophene
- 6-Methoxy-benzothiophene
- 6-methoxybenzo[b]-thiophene
- 6-Methoxy -benzo[b]thiophene
- 1-benzothien-6-yl methyl ether
- 6-(methyloxy)-1-benzothiophene
- ZLB0175
- WGDVDMKNSDCNGB-UHFFFAOYSA-N
- BCP31108
- CM0075
- 5075AC
- A
- 6-Methoxybenzo[b]thiophene (ACI)
- 6-Methoxythianaphthene
- SY122383
- DB-032186
- CS-B0373
- SCHEMBL155194
- SB22884
- 6-Methoxy-1-benzothiophene;Benzo[b]thiophene, 6-methoxy-
- DTXSID70545514
- 90560-10-4
- MFCD13181215
- GS-6187
- AKOS016009085
- 6-methoxy-1-benzothiophene
-
- MDL: MFCD13181215
- Inchi: 1S/C9H8OS/c1-10-8-3-2-7-4-5-11-9(7)6-8/h2-6H,1H3
- InChI-Schlüssel: WGDVDMKNSDCNGB-UHFFFAOYSA-N
- Lächelt: O(C)C1C=C2C(C=CS2)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 164.02958605g/mol
- Monoisotopenmasse: 164.02958605g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 1
- Komplexität: 138
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 37.5
- XLogP3: 2.9
Experimentelle Eigenschaften
- Siedepunkt: 268.874°C at 760 mmHg
6-methoxy-1-benzothiophene Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P261-P280-P305+P351+P338
- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C
6-methoxy-1-benzothiophene Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-1g |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 1g |
1441.67CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-5g |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 5g |
5257.86CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-500mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 500mg |
1153.34CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-250mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 250mg |
1051.57CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-100mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 100mg |
831.08CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 85R0063-50mg |
6-Methoxy-benzo[b]thiophene |
90560-10-4 | 97% | 50mg |
746.28CNY | 2021-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-100mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 100mg |
514CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PB170-250mg |
6-methoxy-1-benzothiophene |
90560-10-4 | 98% | 250mg |
1061CNY | 2021-05-08 | |
| Chemenu | CM158349-100mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 100mg |
$49 | 2021-06-16 | |
| Chemenu | CM158349-250mg |
6-Methoxybenzo[b]thiophene |
90560-10-4 | 95%+ | 250mg |
$82 | 2021-06-16 |
6-methoxy-1-benzothiophene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: Copper bromide (CuBr2) Solvents: Methanol , Dimethylformamide ; 5 h, 110 °C
Referenz
- Enantioselective Hydroarylation or Hydroalkenylation of Benzo[b]thiophene 1,1-Dioxides with Organoboranes, Organic Letters, 2021, 23(3), 896-901
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ; rt; 17 h, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
1.2 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt; 30 min, rt
Referenz
- Ring opening/closure reactions of novel diheteroarylethenes derivatives. Solvent effects, Journal of Physical Organic Chemistry, 2012, 25(11), 925-932
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone
1.2 Solvents: Chlorobenzene
1.2 Solvents: Chlorobenzene
Referenz
- Dibasic benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes, Bioorganic & Medicinal Chemistry Letters, 1999, 9(5), 759-764
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 30 min, 0 °C; 1 h, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Full Color Light Responsive Diarylethene Inks for Reusable Paper, Advanced Functional Materials, 2016, 26(29), 5230-5238
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , sec-Butyllithium Solvents: Tetrahydrofuran ; -78 °C
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
1.2 -
1.3 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.4 Reagents: Sodium borohydride Solvents: Methanol
Referenz
- Certain applications of heteroatom directed ortho-metalation in sulfur heterocycles, ARKIVOC (Gainesville, 2003, (9), 158-173
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Methanol ; 1 h, reflux; 12 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Referenz
- Application of directed metalation in synthesis. Part 4: Expedient synthesis of substituted benzo[b]thiophene and naphthothiophene, Tetrahedron, 2003, 59(26), 4767-4774
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Chlorobenzene ; overnight, reflux; reflux → rt
Referenz
- Discovery of Potent Irreversible Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors, Journal of Medicinal Chemistry, 2018, 61(20), 9085-9104
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 25 - 30 °C
Referenz
- Synthesis Development of the Selective Estrogen Receptor Degrader (SERD) LSZ102 from a Suzuki Coupling to a C-H Activation Strategy, Organic Process Research & Development, 2020, 24(8), 1405-1419
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Copper bromide (CuBr) Solvents: Methanol , Dimethylformamide ; 7 h, 110 °C
Referenz
- Benzo[b]naphtho[1,2-d]thiophene Sulfoxides: Biomimetic Synthesis, Photophysical Properties, and Applications, Angewandte Chemie, 2022, 61(35),
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; rt
Referenz
- Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents, Bioorganic Chemistry, 2021, 112,
6-methoxy-1-benzothiophene Raw materials
- 6-bromo-1-benzothiophene
- Benzene, 1-[(2,2-diethoxyethyl)thio]-3-methoxy-
- 2-Bromo-1,1-diethoxyethane
- 6-methoxybenzo[b]thiophen-3(2h)-one
- Benzamide,N,N-diethyl-4-methoxy-
- 3-Methoxybenzenethiol
6-methoxy-1-benzothiophene Preparation Products
6-methoxy-1-benzothiophene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:90560-10-4)6-甲氧基苯并噻吩
Bestellnummer:LE26842878
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:59
Preis ($):discuss personally
Email:18501500038@163.com
6-methoxy-1-benzothiophene Verwandte Literatur
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
90560-10-4 (6-methoxy-1-benzothiophene) Verwandte Produkte
- 22546-89-0(Benzo[b]thiophene-3-ol, 6-methoxy-)
- 20532-30-3(5-Methoxy-1-benzothiophene)
- 26018-78-0(Benzo[b]thiophene,6-ethoxy-)
- 103204-79-1(4,5-dimethoxy-1-benzothiophene)
- 346592-25-4(4,6-Dimethoxybenzo[b]thiophene)
- 1121585-31-6(4-phenoxybenzo[b]thiophene)
- 69747-77-9(Dibenzothiophene-3-ol)
- 96802-92-5(5-methoxy-Benzo[b]thiophene-6-ol)
- 3781-90-6(4-methoxy-1-benzothiophene)
- 91715-47-8(Benzo[b]thiophene, 5,6-dimethoxy-)
Empfohlene Lieferanten
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90560-10-4)6-甲氧基苯并噻吩
Reinheit:99%
Menge:25KG,200KG,1000KG
Preis ($):Untersuchung